molecular formula C11H9NO2 B8584914 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid

5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid

Cat. No.: B8584914
M. Wt: 187.19 g/mol
InChI Key: OZWFVAVSKMWMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropylethynyl group attached to the 5-position of the picolinic acid ring

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H9NO2/c13-11(14)10-6-5-9(7-12-10)4-3-8-1-2-8/h5-8H,1-2H2,(H,13,14)

InChI Key

OZWFVAVSKMWMGB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=CN=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted derivatives of this compound.

Scientific Research Applications

5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This disruption can inhibit viral replication and other cellular processes, making it a potential antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-cyclopropylethynyl)pyridine-2-carboxylic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

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